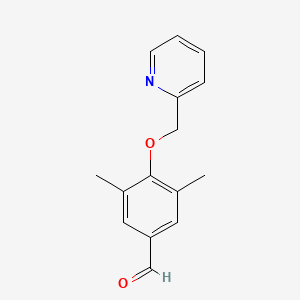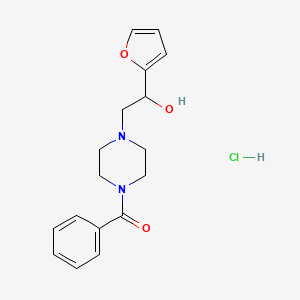![molecular formula C23H28N4O5 B2548906 butyl 4-(1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate CAS No. 1021059-44-8](/img/structure/B2548906.png)
butyl 4-(1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a derivative of pyrrolopyrimidine, which is a fused bicyclic structure consisting of a pyrrole ring and a pyrimidine ring. This particular compound is further modified with various substituents including a butyl group, a propyl group, and a benzoate moiety. The structure suggests that it could have interesting chemical and biological properties, potentially useful in pharmaceutical applications.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, amides of tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid were synthesized by condensation reactions involving acid chlorides and ammonia or amines . Although the exact compound is not mentioned, the synthesis likely involves similar steps: formation of the acid chloride followed by condensation with the appropriate amine. Desulfuration is noted as a side reaction, which could be relevant if sulfur-containing intermediates are used in the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by the presence of multiple functional groups attached to the bicyclic core. The presence of both dioxo and carboxamido groups suggests potential for hydrogen bonding and other intermolecular interactions, which could influence the compound's physical properties and reactivity.
Chemical Reactions Analysis
The chemical reactions of pyrrolopyrimidine derivatives can be quite diverse, depending on the substituents present. The amide group, for example, could participate in further chemical transformations, such as acylation or nucleophilic substitution reactions. The benzoate ester could be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Physical and Chemical Properties Analysis
While specific data on the physical and chemical properties of the compound is not provided, related compounds exhibit a range of properties. For example, polyimides derived from pyridine-containing monomers show good solubility in aprotic solvents, high thermal stability, and excellent mechanical properties . These properties are indicative of the potential for the target compound to exhibit similar stability and solubility characteristics, which could be advantageous in various applications.
Aplicaciones Científicas De Investigación
Synthesis and Radiolabeling for Herbicide Studies
The synthesis of herbicidal compounds like ZJ0273, which shares a structural motif with the pyrimidine and benzoate groups similar to the compound , emphasizes the importance of creating labeled compounds for environmental and metabolic studies. The detailed synthesis involving tritium and carbon-14 labeling allows researchers to track the environmental fate, metabolism, and mode of action of herbicides in agricultural settings (Yang et al., 2008).
Development of Heterocyclic Compounds
Research on pyrrolo[3,2-d]pyrimidine derivatives underlines the potential for creating compounds with significant biological or agricultural utility. These compounds are synthesized from uracils and have applications in drug development and agrichemicals, highlighting the versatility of pyrimidine derivatives in scientific research (Majumdar et al., 1998).
Advanced Material Synthesis
Research into polyamides and related polymers based on ether-carboxylic acids or ether amines derived from catechols, such as tert-butylcatechol, explores the synthesis of materials with desirable thermal stability and solubility. These materials have potential applications in coatings, films, and advanced composites, demonstrating the broad applicability of carboxamido benzoate derivatives in material science (Hsiao et al., 2000).
Environmental Degradation Studies
Understanding the environmental behavior and degradation pathways of pyrimidinyloxybenzoic herbicides, which are structurally related to the compound of interest, is crucial for assessing their impact on ecosystems. Studies have identified metabolites and degradation pathways in aerobic soils, providing insights into the environmental fate of these chemicals (Haiyan et al., 2010).
Exploration of New Heterocyclic Structures
The synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential showcase the ongoing efforts to develop new compounds for pest and disease control. This research demonstrates the continuous search for novel structures that can serve as effective agents in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).
Propiedades
IUPAC Name |
butyl 4-[(1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-5-7-13-32-22(30)15-8-10-16(11-9-15)24-19(28)18-14-17-20(27(18)12-6-2)25(3)23(31)26(4)21(17)29/h8-11,14H,5-7,12-13H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIRDQLXIWAEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 4-(1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)
![N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2548830.png)



![4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride](/img/structure/B2548837.png)


